molecular formula C13H13N3O5 B5615677 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE

8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE

Cat. No.: B5615677
M. Wt: 291.26 g/mol
InChI Key: DTAHSBIFEDADHA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 8-(Ethoxycarbonyl)-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[4,3-e]indol-3-ium-3-olate (CAS: 306935-65-9) belongs to the class of fused heterocyclic systems containing oxadiazole and indole moieties. Its IUPAC name is ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate, with molecular formula C₁₃H₁₃N₃O₄ and a molecular weight of 275.26 g/mol . Key physicochemical properties include:

  • Melting Point: 147°C
  • Boiling Point: 412.9±55.0°C (predicted)
  • pKa: -1.52±0.40 (indicating strong acidic character)
  • Density: 1.44±0.1 g/cm³ .

The compound features an ethoxycarbonyl substituent at position 8, a methoxy group at position 6, and a methyl group at position 7.

Synthesis and Reactivity
Synthetic routes typically involve cyclization reactions of precursor spirocyclic intermediates. For example, reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines yield structurally related oxadiazolo-indole derivatives . The ethoxycarbonyl group is introduced via esterification or substitution reactions, as evidenced by the use of ethyl esters in analogous syntheses .

Properties

IUPAC Name

ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-4-20-13(17)10-7(2)15(19-3)8-5-6-9-12(11(8)10)14-21-16(9)18/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAHSBIFEDADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, indicating potential as a therapeutic agent.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-(ETHOXYCARBONYL)-6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[4,3-E]INDOL-3-IUM-3-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxadiazolo-Indole Derivatives

The target compound’s properties and reactivity are influenced by substituents at positions 6, 7, and 8. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) pKa
8-(Ethoxycarbonyl)-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[4,3-e]indol-3-ium-3-olate 306935-65-9 C₁₃H₁₃N₃O₄ 275.26 Ethoxycarbonyl (8), Methoxy (6), Methyl (7) 147 -1.52
8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[4,3-e]indol-3-ium-3-olate 257869-88-8 C₁₂H₁₁N₃O₄ 261.23 Acetyl (8), Methoxy (6), Methyl (7) Not reported Not reported
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 159325-86-7 C₁₂H₁₁N₃O₄ 261.23 Ethoxycarbonyl (8), Hydroxy (6), Methyl (7) Not reported Not reported
Key Observations:

Substituent Effects on Solubility and Reactivity: The ethoxycarbonyl group in the target compound enhances lipophilicity compared to the acetyl analog (CAS 257869-88-8), which may influence bioavailability in pharmacological contexts.

Structural and Electronic Differences :

  • The acetyl substituent (CAS 257869-88-8) introduces electron-withdrawing effects, which could alter the electron density of the oxadiazolo ring and impact reactivity in cycloaddition or nucleophilic substitution reactions .
  • The hydroxy variant (CAS 159325-86-7) may exhibit tautomerism or hydrogen-bonding interactions, affecting its crystallinity and spectroscopic properties .

Thermal Stability :

  • The target compound’s higher melting point (147°C) compared to unreported values for analogs suggests greater crystalline stability, likely due to the ethoxycarbonyl group’s steric and electronic contributions .

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